Psoracorylifol A
Overview
Description
Psoracorylifol A is a phenolic compound derived from the plant Psoralea corylifolia, commonly known as Babchi. This plant has been used in traditional medicine for centuries, particularly in Chinese and Indian systems of medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antioxidant activities .
Mechanism of Action
Target of Action
It’s known that related compounds have shown effects on cardiovascular and inflammatory diseases .
Mode of Action
Psoracorylifol A interacts with its targets, leading to various changes. One possible mechanism of action is that it interacts with ultraviolet light in the epidermis, forming photosensitive fragments of DNA . This interaction has several effects, including slowing down the proliferation of keratinocytes, suppressing the immune skin reaction, and affecting melanocytes, fibroblasts, and endothelial cells .
Biochemical Pathways
It’s known that related compounds have shown effects on various biochemical pathways, leading to anticancer, antiosteoporotic, anti-inflammatory, anti-vitiligo, antibacterial, antiviral, and antidepressant-like effects .
Pharmacokinetics
A study on related compounds showed that they were absorbed into the blood and rapidly distributed to the brain after oral administration .
Result of Action
Related compounds have shown a variety of pharmacological activities, such as anti-inflammatory, antibacterial, antiviral, antioxidant, antitumor, antiosteoporosis, cardioprotective, neuroprotective, and immunomodulatory effects .
Action Environment
It’s known that the compound interacts with ultraviolet light in the epidermis, suggesting that light exposure could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Psoracorylifol A plays a significant role in biochemical reactions. It has been found to inhibit the release of beta-hexosaminidase, a marker of antigen-IgE-induced degranulation in RBL-2H3 cells
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by inhibiting antigen-induced degranulation in RBL-2H3 cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although more detailed studies are needed to confirm these effects.
Molecular Mechanism
It is known to exert its effects at the molecular level by inhibiting the release of beta-hexosaminidase This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Psoracorylifol A involves several steps, starting from basic organic compounds. One common method includes the preparation of 4-Triisopropylsilyloxybenzaldehyde, followed by a series of reactions such as Julia-Kocienski olefination, Kochi cross-coupling, and Sharpless asymmetric dihydroxylation . These reactions require specific conditions, such as the use of dry solvents, nitrogen atmosphere, and controlled temperatures.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the dried fruits of Psoralea corylifolia using various chromatographic techniques. The structures and configurations of the isolated compounds are determined by spectroscopic methods and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Types of Reactions: Psoracorylifol A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
Psoracorylifol A has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, antibacterial, and antioxidant properties, making it a candidate for treating various diseases.
Industry: Utilized in the development of natural products and pharmaceuticals
Comparison with Similar Compounds
Psoracorylifol A is unique among similar compounds due to its specific structure and pharmacological properties. Similar compounds include:
Psoralidin: Another phenolic compound from Psoralea corylifolia with similar anti-inflammatory and antibacterial activities.
Bakuchiol: A meroterpenoid with antioxidant and anti-inflammatory properties, often compared to retinol for its skin benefits.
Corylifol A: A related compound with notable anti-cancer and anti-inflammatory effects
Properties
IUPAC Name |
4-[(S)-[(3S,6S)-3-ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-5-18(4)11-10-15(12(2)3)21-17(18)16(20)13-6-8-14(19)9-7-13/h5-9,15-17,19-20H,1-2,10-11H2,3-4H3/t15-,16-,17?,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQGDGCZKMBDA-UKSPMXFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(O1)C(C2=CC=C(C=C2)O)O)(C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@](C(O1)[C@H](C2=CC=C(C=C2)O)O)(C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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